(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18BrN3S and its molecular weight is 424.36. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Limiting for Optoelectronic Devices
Designed and synthesized thiophene dyes, closely related to the structure of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, have demonstrated significant potential in nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Through the application of the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations, these compounds exhibited nonlinear absorption and optical limiting behavior under laser excitation, attributed to a two-photon absorption process. The DFT calculations provided insights into the electronic structure, showing the delocalization of HOMO and LUMO levels across the molecule, which is fundamental for understanding and tuning the nonlinear optical properties of these compounds for applications in photonic or optoelectronic devices (Anandan et al., 2018).
Photoluminescence for Optoelectronic Applications
A compound with a structural similarity to this compound was synthesized and analyzed for its photoluminescent properties, which are highly relevant for optoelectronic applications. The study investigated the UV–vis absorption and photoluminescent spectra of novel thiophene derivatives, revealing green fluorescence in both solid state and solution under UV irradiation. These findings suggest the potential of such compounds for use in optoelectronic devices, including organic light-emitting diodes (OLEDs), due to their good thermal stability and desirable emission properties (Xu et al., 2012).
Cytotoxic Activities for Cancer Treatment
Acrylonitriles substituted with various rings, including structures analogous to this compound, were synthesized and evaluated for their cytotoxic potency against human cancer cell lines. The structure-activity relationships (SAR) of these compounds were elucidated, indicating a sensitivity to changes at specific positions on the acrylonitrile backbone. Notably, compounds exhibiting significant cytotoxic activities could provide a basis for the development of new anticancer agents, contributing valuable insights into the design of targeted cancer therapies (Sa̧czewski et al., 2004).
Supramolecular Assembly for Molecular Engineering
The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a compound related to the chemical structure of interest, was studied for its ability to form a three-dimensional supramolecular network. This network is governed by various noncovalent interactions, including hydrogen bonds and π⋯π stacking, which are critical for the stabilization of self-assembled structures. Such research underscores the importance of supramolecular chemistry in the design of novel materials with potential applications in molecular electronics, sensing, and nanotechnology (Matos et al., 2016).
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-3-15-4-6-16(7-5-15)20-13-26-21(25-20)17(11-23)12-24-19-9-8-18(22)10-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORJHLVWMTJDG-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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